4-Mercaptobenzamide

Description

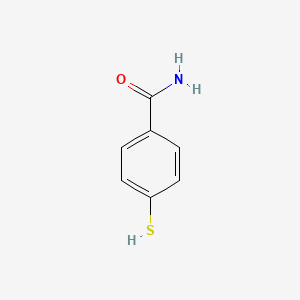

Structure

3D Structure

Properties

IUPAC Name |

4-sulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c8-7(9)5-1-3-6(10)4-2-5/h1-4,10H,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOUXQDUYJORQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59177-46-7 | |

| Record name | 4-mercapto-benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Solubility Profile of 4-Mercaptobenzamide: A Technical Guide for Researchers

For immediate release

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Mercaptobenzamide (4-MB), a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for determining its solubility. This includes detailed experimental protocols and an analysis of its expected solubility based on its molecular structure.

Executive Summary

This compound is a bifunctional organic molecule containing both a thiol (-SH) and an amide (-CONH2) group attached to a benzene ring. These functional groups dictate its polarity and potential for hydrogen bonding, which in turn govern its solubility in various solvents. While precise quantitative data is scarce, qualitative descriptions indicate limited solubility in water and better solubility in organic solvents. This guide presents a standardized methodology for researchers to quantitatively determine the solubility of this compound to support their research and development activities.

Predicted Solubility of this compound

Based on its chemical structure, the following solubility behavior can be anticipated:

-

Aqueous Solvents (e.g., Water, Buffers): The presence of the polar amide group, capable of acting as both a hydrogen bond donor and acceptor, and the weakly acidic thiol group, suggests some degree of water solubility. However, the nonpolar benzene ring is expected to significantly limit its aqueous solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding with both the amide and thiol groups of this compound. Therefore, good solubility is expected in these solvents.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): These solvents are excellent hydrogen bond acceptors and can interact favorably with the amide protons of this compound. High solubility is predicted in these solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Due to the overall polarity imparted by the amide and thiol groups, this compound is expected to have poor solubility in nonpolar solvents.

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for the experimental determination of this compound solubility.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., deionized water, methanol, ethanol, DMSO, toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

From the measured concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. The solubility is typically expressed in units such as mg/mL, g/100 mL, or mol/L.

-

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Figure 1. Experimental workflow for solubility determination.

Logical Relationships in Solubility

The solubility of this compound is governed by the principle of "like dissolves like." The interplay between its polar and nonpolar functionalities determines its affinity for different types of solvents.

Figure 2. Factors influencing the solubility of this compound.

Data Presentation

Table 1: Template for Summarizing Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | ||

| Methanol | 25 | ||

| Ethanol | 25 | ||

| DMSO | 25 | ||

| Toluene | 25 | ||

| User-defined | User-defined |

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound. While specific quantitative data is not currently available, the provided experimental protocol offers a reliable method for researchers to obtain this critical information. The structural characteristics of this compound suggest a favorable solubility profile in polar organic solvents. The generation of precise solubility data will be invaluable for the continued research and development involving this compound.

Technical Guide: 4-Mercaptobenzamide in Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Mercaptobenzamide is a sulfur-containing organic compound that has garnered significant interest in the field of drug discovery, particularly as a potential therapeutic agent against the Human Immunodeficiency Virus (HIV). Its mechanism of action involves the inhibition of HIV-1 maturation, a critical step in the viral life cycle. This technical guide provides a comprehensive overview of this compound, including its chemical identity, supplier information, and detailed experimental protocols relevant to its application in antiviral research.

Chemical Identity and Supplier Information

CAS Number: 59177-46-7[1][2][3]

Molecular Formula: C7H7NOS[2][4]

Molecular Weight: 153.20 g/mol [1]

Synonyms: 4-Sulfanylbenzamide, p-mercaptobenzamide[3][4]

The following table summarizes key data for this compound and provides a list of potential suppliers.

| Property | Value | Suppliers |

| CAS Number | 59177-46-7 | Benchchem[1] |

| Molecular Formula | C7H7NOS | AK Scientific[4] |

| Molecular Weight | 153.20 g/mol | Biosynth Biological Technology (Suzhou) Co Ltd[4] |

| IUPAC Name | 4-sulfanylbenzamide | |

| InChI Key | CTOUXQDUYJORQK-UHFFFAOYSA-N | |

| SMILES | C1=CC(=CC=C1C(=O)N)S |

Role in HIV-1 Maturation Inhibition

This compound and its derivatives have been identified as potent inhibitors of HIV-1 maturation.[5][6] The primary target of these compounds is the HIV-1 nucleocapsid protein (NCp7).[5][6]

Mechanism of Action: Targeting the NCp7 Zinc Finger

The HIV-1 NCp7 protein contains two highly conserved zinc finger domains that are crucial for the proper packaging of the viral RNA genome and the subsequent maturation of the virus particle.[7][8] this compound and related compounds act by ejecting the zinc ions from these zinc finger motifs.[8] This zinc ejection leads to the unfolding of the NCp7 protein, disrupting its function and thereby inhibiting viral maturation.[1] The immature virions produced are non-infectious.[5]

The following diagram illustrates the proposed mechanism of action of this compound on the HIV-1 Gag polyprotein processing pathway.

Caption: Inhibition of HIV-1 maturation by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound as an HIV-1 maturation inhibitor.

Synthesis of this compound

Workflow for a potential synthesis route:

Caption: Potential synthesis workflow for this compound.

In Vitro HIV-1 NCp7 Zinc Ejection Assay

This assay is used to determine the ability of a compound to eject zinc from the NCp7 protein. A common method utilizes a zinc-specific fluorescent probe, such as N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide (TSQ).[8]

Materials:

-

Recombinant HIV-1 NCp7 protein

-

This compound (or other test compounds)

-

N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide (TSQ)

-

Assay buffer (e.g., Tris-HCl with NaCl)

-

Fluorometer

Procedure:

-

Prepare a solution of recombinant NCp7 protein in the assay buffer.

-

Add the test compound (this compound) at various concentrations to the NCp7 solution.

-

Incubate the mixture for a defined period at a controlled temperature.

-

Add the TSQ fluorescent probe to the mixture.

-

Measure the increase in fluorescence intensity using a fluorometer. The fluorescence of TSQ increases upon binding to free zinc.

-

The rate and extent of zinc ejection can be quantified by monitoring the change in fluorescence over time.

Analysis of HIV-1 Gag Polyprotein Processing by Western Blot

This method is used to assess the effect of this compound on the proteolytic processing of the Gag polyprotein, which is a hallmark of HIV-1 maturation.

Materials:

-

HIV-1 infected cells (e.g., CEM-SS or human PBMCs)

-

This compound

-

Lysis buffer

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibody against HIV-1 p24 (capsid protein)

-

Secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

-

Chemiluminescent substrate

Procedure:

-

Culture HIV-1 infected cells in the presence of varying concentrations of this compound.

-

After a suitable incubation period, harvest the cells and the virus-containing supernatant.

-

Lyse the cells and pellet the virions from the supernatant.

-

Separate the viral proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific for the HIV-1 p24 capsid protein. This will detect both the unprocessed Gag precursor (p55) and the mature p24 protein.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

An accumulation of the p55 Gag precursor and a decrease in the mature p24 protein would indicate inhibition of Gag processing and viral maturation.

Workflow for Western Blot Analysis:

Caption: Western blot workflow for Gag processing analysis.

Conclusion

This compound represents a promising class of antiretroviral compounds that target a critical and highly conserved step in the HIV-1 life cycle. Its ability to disrupt the function of the NCp7 zinc finger provides a unique mechanism of action that could be effective against drug-resistant viral strains. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the therapeutic potential of this compound and its derivatives in the ongoing effort to develop new and effective treatments for HIV/AIDS.

References

- 1. Inhibition of HIV Maturation via Selective Unfolding and Cross-Linking of Gag Polyprotein by a Mercaptobenzamide Acetylator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The in vitro ejection of zinc from human immunodeficiency virus (HIV) type 1 nucleocapsid protein by disulfide benzamides with cellular anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 5. Methods for the Study of HIV-1 Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 7. Bot Verification [worthe-it.co.za]

- 8. pnas.org [pnas.org]

The Discovery and History of 4-Mercaptobenzamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Mercaptobenzamide, a sulfur-containing benzamide derivative, has emerged as a molecule of significant interest in medicinal chemistry. Initially explored within the broader class of thiobenzamides, its specific discovery and history are intertwined with the systematic investigation of this chemical space for therapeutic applications. This technical guide provides an in-depth overview of the discovery, history, and key developments related to this compound, with a focus on its synthesis, biological activities, and mechanism of action. Quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided for key methodologies. Visual diagrams generated using Graphviz are included to illustrate important pathways and workflows.

Introduction

This compound (CAS No. 59177-46-7) is an organic compound featuring a benzamide scaffold substituted with a thiol group at the para position.[1][2][3] As a member of the thiobenzamide family, it shares structural similarities with compounds known to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects.[4] The presence of both a hydrogen-bond donating and accepting amide group and a reactive thiol group makes this compound a versatile molecule for forming covalent and non-covalent interactions, underpinning its utility in drug design and materials science.[4]

Discovery and Historical Context

The precise historical details of the initial synthesis and characterization of this compound are not prominently documented in readily available literature, suggesting its discovery may have been part of broader synthetic explorations of benzamide or thiophenol derivatives rather than a targeted discovery effort for a specific biological activity. The investigation of thiobenzamides as a class of compounds with potential therapeutic value has a longer history.[5]

A significant milestone in the study of mercaptobenzamides came with the discovery of their potent anti-HIV activity. Research into HIV-1 maturation inhibitors identified mercaptobenzamide thioesters and thioethers as a promising class of compounds with a unique mechanism of action, low toxicity, and a high barrier to viral resistance.[6][7] One such mercaptobenzamide, designated MDH-1-38, has been a focal point of preclinical evaluations for its ability to target the zinc finger of the HIV nucleocapsid protein (NCp7).[8] While the primary literature on MDH-1-38 does not explicitly state its structure is this compound in the abstracts, the general structure of the mercaptobenzamides under investigation in these studies strongly points to this core scaffold.

Synthesis of this compound

While the original synthesis of this compound is not readily found, a plausible and commonly employed synthetic route involves the conversion of a more readily available starting material, such as a p-substituted benzamide or benzoic acid derivative. A general and adaptable laboratory-scale synthesis is outlined below, based on established chemical transformations.

General Synthetic Pathway

A common approach to introduce a thiol group onto an aromatic ring is through the reduction of a sulfonyl chloride or via a Sandmeyer-type reaction from an amino group. Given the availability of 4-aminobenzamide, a potential synthetic route is illustrated below.

References

- 1. 4-Mercapto-benzamide | C7H7NOS | CID 22351612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-mercapto-benzamide CAS#: 59177-46-7 [m.chemicalbook.com]

- 3. 4-mercapto-benzamide | 59177-46-7 [chemicalbook.com]

- 4. This compound | 59177-46-7 | Benchchem [benchchem.com]

- 5. WikiGenes - Tiobenzamide - benzenecarbothioamide [wikigenes.org]

- 6. The structure-activity profile of mercaptobenzamides’ anti-HIV activity suggests that thermodynamics of metabolism is more important than binding affinity to the target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ImQuest Publication Highlight: HIV Screening and Mechanism - ImQuest BioSciences [imquestbio.com]

- 8. Preclinical evaluation of a mercaptobenzamide and its prodrug for NCp7-targeted inhibition of human immunodeficiency virus - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-Mercaptobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Mercaptobenzamide, a compound of interest in various fields of chemical and pharmaceutical research. The following sections detail the expected spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Due to the limited availability of published experimental spectra for this compound, this guide utilizes high-quality predicted data for NMR analysis and representative data for IR and UV-Vis spectroscopy based on the analysis of its functional groups and comparison with structurally similar compounds.

Core Data Presentation

The spectroscopic data for this compound is summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.7 - 7.9 | Doublet | 2H | Ar-H ortho to -CONH₂ |

| ~7.3 - 7.5 | Doublet | 2H | Ar-H ortho to -SH |

| ~7.2 - 7.6 (broad) | Singlet | 2H | -CONH₂ |

| ~3.4 - 3.6 | Singlet | 1H | -SH |

Note: Predicted data is based on computational models and may vary from experimental results. The broadness of the amide protons is due to quadruple relaxation and exchange.

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~168 - 172 | C=O (Amide) |

| ~138 - 142 | Ar-C attached to -SH |

| ~132 - 136 | Ar-C attached to -CONH₂ |

| ~128 - 130 | Ar-CH ortho to -CONH₂ |

| ~126 - 128 | Ar-CH ortho to -SH |

Note: Predicted data is based on computational models and may vary from experimental results.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3150 | Strong, Broad | N-H stretch (Amide) |

| ~3050 | Medium | Ar-H stretch |

| ~2600 - 2550 | Weak | S-H stretch |

| ~1660 | Strong | C=O stretch (Amide I) |

| ~1600 | Medium | N-H bend (Amide II) |

| ~1480, ~1400 | Medium | Ar C=C stretch |

Note: This data is representative and based on the characteristic absorption frequencies of the functional groups present in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

| ~200 - 220 | High | Ethanol/Methanol |

| ~250 - 270 | Medium to High | Ethanol/Methanol |

Note: This data is an estimation based on the electronic transitions of the benzene ring and its substituents. Actual values may vary depending on the solvent and concentration.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer the solution to a clean, dry NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and integration to assign the signals to the respective protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr) for solid-state analysis, or a suitable solvent for solution-state analysis

-

FTIR spectrometer with an appropriate sample holder (e.g., ATR, KBr pellet press)

Procedure (using Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups in this compound (e.g., N-H, C=O, S-H, Ar-H).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of this compound.

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of dilutions to a concentration range that gives an absorbance reading between 0.1 and 1.0.

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Set the desired wavelength range for scanning (e.g., 190-400 nm).

-

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record the baseline.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the Spectroscopic Analysis of this compound.

Potential Research Areas for 4-Mercaptobenzamide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-mercaptobenzamide scaffold represents a promising starting point for the development of novel therapeutic agents. Its unique chemical architecture, featuring a thiol group and an amide linkage on a benzene ring, offers versatile opportunities for chemical modification to explore a wide range of biological activities. This technical guide outlines key potential research areas for this compound derivatives, including their exploration as enzyme inhibitors, antibacterial agents, and anticancer therapeutics. Detailed experimental protocols, quantitative data from structurally related compounds, and visualizations of relevant signaling pathways and experimental workflows are provided to facilitate further research and development in this area.

Introduction

The benzamide moiety is a well-established pharmacophore present in numerous approved drugs with diverse therapeutic applications. The addition of a mercapto group at the 4-position introduces a reactive handle for further derivatization and a potential key interaction site with biological targets. The exploration of this compound derivatives is a promising avenue for the discovery of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. This guide aims to provide a comprehensive overview of the most promising research directions for this class of compounds.

Potential Research Areas

Enzyme Inhibition

The structural features of this compound derivatives make them attractive candidates for the design of enzyme inhibitors. The thiol group can act as a zinc-binding group, targeting metalloenzymes, while the benzamide core can be modified to achieve selectivity for the target enzyme's active site.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes.[1] Their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[1] Sulfonamides are the most well-known class of CA inhibitors, but other zinc-binding moieties, including thiols, have shown promise. The investigation of this compound derivatives as CA inhibitors is a logical and promising research direction.

Proposed Research Workflow:

Caption: Workflow for Carbonic Anhydrase Inhibitor Development.

Receptor Tyrosine Kinases (RTKs) are crucial in cellular signaling pathways that control cell growth, differentiation, and metabolism.[2][3] Dysregulation of RTK signaling is a hallmark of many cancers, making them important therapeutic targets.[2] Benzamide derivatives have been successfully developed as kinase inhibitors. The this compound scaffold can be utilized to design novel kinase inhibitors by targeting cysteine residues in the ATP-binding pocket or by serving as an anchor for building more complex molecules.

Potential Signaling Pathway to Target:

Caption: Simplified RTK Signaling Pathway.

Antibacterial Agents

The emergence of multidrug-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. Benzimidazole derivatives, which share structural similarities with the benzamide core, have demonstrated promising antibacterial activity.[4][5] The thiol group in this compound derivatives could potentially interact with bacterial enzymes or other essential cellular components.

Quantitative Data on Related Compounds:

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Benzimidazole Derivatives | E. coli (tolC-mutant) | 0.125 - 4 | [4] |

| Sulfonamide Derivatives | S. aureus | 64 - 512 |

Anticancer Agents

Benzamide and thiobenzamide derivatives have shown significant potential as anticancer agents through various mechanisms, including the induction of apoptosis and cell cycle arrest.[6][7] The anticancer effects of thiobenzanilides, for instance, have been linked to the loss of mitochondrial membrane potential and the activation of caspase-3.[6]

Potential Mechanism of Action:

Caption: Proposed Apoptotic Pathway for Anticancer Activity.

Quantitative Data on Related Compounds:

| Compound | Cell Line | IC50 (µM) | Reference |

| Benzamide Derivative 13f | HCT116 | 0.30 | [7] |

| Benzamide Derivative 13f | DLD-1 | 2.83 | [7] |

| 4-substituted-3-nitrobenzamide 4a | HCT-116 | 1.904 | [8] |

| 4-substituted-3-nitrobenzamide 4a | MDA-MB435 | 2.111 | [8] |

| 4-substituted-3-nitrobenzamide 4a | HL-60 | 2.056 | [8] |

Experimental Protocols

General Synthesis of N-Substituted this compound Derivatives

This protocol describes a general method for the synthesis of N-substituted this compound derivatives starting from 4-mercaptobenzoic acid.

Workflow Diagram:

Caption: General Synthesis Workflow.

Procedure:

-

Activation of 4-Mercaptobenzoic Acid: To a solution of 4-mercaptobenzoic acid (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane or DMF), add a coupling agent such as thionyl chloride (1.2 equivalents) or a combination of EDC (1.2 equivalents) and HOBt (1.2 equivalents). Stir the reaction mixture at room temperature for 1-2 hours.

-

Amide Coupling: To the activated carboxylic acid solution, add the desired primary or secondary amine (1.1 equivalents) and a base such as triethylamine or diisopropylethylamine (2 equivalents). Stir the reaction at room temperature overnight.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted this compound derivative.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Technique)

This protocol outlines a stopped-flow method for determining the inhibitory activity of compounds against carbonic anhydrase.

Procedure:

-

Enzyme and Substrate Preparation: Prepare a stock solution of purified human carbonic anhydrase (e.g., hCA II) in a suitable buffer (e.g., 10 mM HEPES-Tris, pH 7.4). Prepare a CO2-saturated solution by bubbling CO2 gas through chilled, deionized water.

-

Inhibitor Preparation: Prepare stock solutions of the test compounds in DMSO.

-

Assay: The assay is performed using a stopped-flow instrument equipped with a spectrophotometer. One syringe contains the enzyme solution and the test compound at various concentrations. The other syringe contains the CO2-saturated water.

-

Measurement: The two solutions are rapidly mixed, and the subsequent pH drop due to the hydration of CO2 is monitored by a pH indicator (e.g., phenol red) at a specific wavelength. The initial rate of the reaction is measured.

-

Data Analysis: The inhibition constant (Ki) is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to the appropriate inhibition model.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[9][10][11]

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).[12]

-

Compound Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]

Conclusion

This compound derivatives represent a versatile and underexplored scaffold in medicinal chemistry. The potential for these compounds to act as enzyme inhibitors, antibacterial agents, and anticancer therapeutics is significant, supported by the known activities of structurally related molecules. The synthetic accessibility and the presence of a reactive thiol group allow for the creation of diverse chemical libraries for screening. This guide provides a foundational framework for initiating research programs focused on this promising class of compounds, with the aim of discovering novel and effective therapeutic agents.

References

- 1. 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are RTK inhibitors and how do they work? [synapse.patsnap.com]

- 3. Receptor Tyrosine Kinase (RTK) Inhibitors | TCI AMERICA [tcichemicals.com]

- 4. SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Synthesis and biological evaluation of thiobenzanilides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. integra-biosciences.com [integra-biosciences.com]

- 11. apec.org [apec.org]

- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 4-Mercaptobenzamide Self-Assembled Monolayers on Gold

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) of 4-Mercaptobenzamide (4-MBA) on gold surfaces offer a versatile platform for a range of applications in research and drug development. The 4-MBA molecule possesses two key functional groups: a thiol (-SH) group that forms a stable covalent bond with gold surfaces, ensuring robust monolayer formation, and a terminal amide (-CONH2) group.[1] This amide group provides sites for hydrogen bonding, making the surface interactive and capable of influencing the adhesion and behavior of biomolecules and cells.[1] These properties make 4-MBA SAMs particularly suitable for applications in biosensing, studies of cell adhesion, and as a surface for investigating drug interactions.

Applications

The unique properties of 4-MBA SAMs on gold lend themselves to several key application areas:

-

Biosensor Development: The amide-terminated surface can be used to immobilize proteins, antibodies, or other biomolecules for the development of highly specific biosensors. The well-defined orientation of the 4-MBA molecules provides a controlled environment for these interactions.

-

Surface-Enhanced Raman Spectroscopy (SERS): Aromatic thiols like 4-MBA are excellent reporters for SERS. When assembled on gold nanoparticles or roughened gold surfaces, they can be used as sensitive probes for detecting changes in the local chemical environment, such as pH.[2][3]

-

Cell Adhesion Studies: The hydrophilicity and hydrogen-bonding capability of the amide groups can influence cell adhesion and proliferation.[3][4] By creating well-defined surfaces with 4-MBA SAMs, researchers can systematically study the effects of surface chemistry on cellular behavior.

-

Drug Development and Screening: 4-MBA functionalized surfaces can serve as a model for studying the interaction of drug candidates with amide-containing biological targets. The controlled surface chemistry allows for reproducible measurements of binding affinities and kinetics.

Quantitative Data Presentation

The following table summarizes typical quantitative data for SAMs on gold. While specific data for 4-MBA is not extensively published, the values for similar aromatic thiol SAMs provide a reasonable approximation.

| Parameter | Technique | Typical Value | Reference |

| Water Contact Angle | Contact Angle Goniometry | 50° - 70° | [2][5] |

| Ellipsometric Thickness | Ellipsometry | 0.8 - 1.5 nm | [6] |

| Surface Coverage | X-ray Photoelectron Spectroscopy (XPS) / Electrochemical Methods | 3.5 - 5.0 x 10^14 molecules/cm^2 | [7] |

| Reductive Desorption Potential | Cyclic Voltammetry | -0.8 to -1.1 V (vs. Ag/AgCl) | N/A |

Note: The exact values can vary depending on the specific experimental conditions, such as the cleanliness of the gold substrate, the concentration of the 4-MBA solution, and the incubation time.

Experimental Protocols

Protocol 1: Formation of this compound SAMs on Gold

This protocol describes the standard procedure for the formation of a 4-MBA SAM on a gold-coated substrate.

Materials:

-

Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

-

This compound (4-MBA)

-

Absolute Ethanol (200 proof)

-

Sulfuric Acid (H₂SO₄)

-

Hydrogen Peroxide (H₂O₂, 30%)

-

Deionized (DI) water (18 MΩ·cm)

-

Nitrogen gas (high purity)

-

Glass beakers and Petri dishes

-

Tweezers

Procedure:

-

Gold Substrate Cleaning:

-

Prepare a Piranha solution by carefully adding 3 parts of concentrated H₂SO₄ to 1 part of 30% H₂O₂. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Immerse the gold substrates in the Piranha solution for 5-10 minutes.

-

Rinse the substrates thoroughly with DI water, followed by a rinse with absolute ethanol.

-

Dry the substrates under a gentle stream of high-purity nitrogen gas.

-

-

Preparation of 4-MBA Solution:

-

Prepare a 1 mM solution of 4-MBA in absolute ethanol. Ensure the 4-MBA is fully dissolved. Sonication for 5-10 minutes may be necessary.[7]

-

-

SAM Formation:

-

Rinsing and Drying:

-

Remove the substrates from the 4-MBA solution.

-

Rinse the substrates thoroughly with absolute ethanol to remove any physisorbed molecules.

-

Dry the functionalized substrates under a gentle stream of high-purity nitrogen gas.

-

-

Storage:

-

Store the 4-MBA functionalized substrates in a clean, dry environment, such as a desiccator or under nitrogen, until use.

-

Protocol 2: Characterization of 4-MBA SAMs

1. Contact Angle Goniometry:

-

Purpose: To determine the hydrophilicity/hydrophobicity of the SAM-modified surface.

-

Procedure:

-

Place a small droplet (typically 1-5 µL) of DI water on the 4-MBA functionalized surface.

-

Use a contact angle goniometer to measure the angle between the droplet and the surface.

-

Take measurements at multiple locations on the surface to ensure uniformity. A bare gold surface will have a contact angle of approximately 60-80°, while a well-formed 4-MBA SAM is expected to be more hydrophilic due to the amide group.[2][5]

-

2. Ellipsometry:

-

Purpose: To measure the thickness of the 4-MBA monolayer.

-

Procedure:

-

Use a nulling or spectroscopic ellipsometer to measure the change in polarization of light reflected from the surface.

-

Model the surface as a layered structure (e.g., silicon/gold/4-MBA/air) to calculate the thickness of the 4-MBA layer.

-

The expected thickness should be consistent with the length of the 4-MBA molecule.

-

3. X-ray Photoelectron Spectroscopy (XPS):

-

Purpose: To determine the elemental composition and chemical state of the surface.

-

Procedure:

-

Place the 4-MBA functionalized substrate in the XPS vacuum chamber.

-

Acquire survey scans to identify the elements present on the surface (Au, C, N, O, S).

-

Acquire high-resolution scans of the Au 4f, C 1s, N 1s, O 1s, and S 2p regions. The presence of nitrogen and the binding energy of the S 2p peak (indicating a gold-thiolate bond) confirm the presence of the 4-MBA monolayer.[6]

-

4. Atomic Force Microscopy (AFM):

-

Purpose: To visualize the topography of the SAM surface.

-

Procedure:

-

Use an AFM in tapping mode to scan the surface of the 4-MBA functionalized substrate.

-

A well-formed SAM should exhibit a smooth, uniform surface, potentially with characteristic domains or grain boundaries of the underlying gold visible.

-

Visualizations

Caption: Experimental workflow for the formation and characterization of 4-MBA SAMs on gold.

Caption: Logical relationship of 4-MBA components to its applications.

Caption: Signaling pathway for drug-surface interaction analysis using 4-MBA SAMs.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. researchgate.net [researchgate.net]

- 3. Investigation of enhanced adhesion of HEK293T cells on SAM-modified ITO surfaces using NMR metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. iris.unica.it [iris.unica.it]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Surface functionalization of nanoparticles to control cell interactions and drug release - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Formation of 4-Mercaptobenzamide Self-Assembled Monolayers (SAMs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) composed of 4-Mercaptobenzamide offer a versatile platform for modifying surfaces, particularly gold, to introduce specific chemical functionalities. The thiol group of this compound readily forms a strong, organized bond with gold surfaces, while the terminal benzamide group provides a site for further chemical modifications or for mediating specific interactions with biological molecules. This controlled surface functionalization is of significant interest in various fields, including drug discovery, biosensor development, and cell adhesion studies.

These application notes provide a detailed protocol for the formation of high-quality this compound SAMs on gold substrates. Additionally, it outlines key characterization techniques and presents typical quantitative data to ensure reproducibility and quality control.

Data Presentation

Characterization of this compound SAMs is crucial for ensuring the formation of a well-ordered and functional monolayer. The following table summarizes key quantitative parameters that can be used to assess the quality of the formed SAM.

| Parameter | Technique | Typical Value/Range | Notes |

| Water Contact Angle | Goniometry | 60° - 70° | Indicates a moderately hydrophilic surface due to the amide group. |

| Ellipsometric Thickness | Ellipsometry | 1.0 - 1.5 nm | Consistent with a monolayer of this compound molecules oriented on the surface. For comparison, a dodecanethiol SAM has a thickness of approximately 1.6 nm.[1] |

| Reductive Desorption Peak | Cyclic Voltammetry | -0.8 to -1.0 V (vs. Ag/AgCl) in 0.5 M KOH | Characteristic of the desorption of thiol from the gold surface. |

| S 2p Binding Energy | X-ray Photoelectron Spectroscopy (XPS) | ~162 eV (S-Au) and ~163.5 eV (unbound S-H) | The peak at ~162 eV confirms the covalent bonding of sulfur to the gold substrate. The presence of a smaller peak at ~163.5 eV may indicate a less densely packed monolayer with some unbound thiol groups.[2] |

| N 1s Binding Energy | X-ray Photoelectron Spectroscopy (XPS) | ~400 eV | Corresponds to the nitrogen atom in the amide group. |

| C=O Stretch (Amide I) | FTIR Spectroscopy | ~1640-1660 cm⁻¹ | Characteristic vibrational mode of the carbonyl group in the amide functionality. |

| N-H Bending (Amide II) | FTIR Spectroscopy | ~1540-1560 cm⁻¹ | Characteristic vibrational mode of the N-H bond in the amide functionality. |

Experimental Protocols

Substrate Preparation

High-quality SAMs can only be formed on clean, smooth gold surfaces.

Materials:

-

Gold-coated substrates (e.g., silicon wafers, glass slides)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

-

Deionized (DI) water (18 MΩ·cm)

-

Ethanol (absolute)

-

Nitrogen gas (high purity)

Procedure:

-

Immerse the gold substrates in piranha solution for 10-15 minutes.

-

Rinse the substrates thoroughly with copious amounts of DI water.

-

Rinse with ethanol.

-

Dry the substrates under a gentle stream of high-purity nitrogen gas.

-

Use the substrates immediately for SAM formation to prevent contamination.

Preparation of this compound Solution

Materials:

-

This compound powder

-

Absolute ethanol

Procedure:

-

Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve 1.53 mg of this compound in 10 mL of absolute ethanol.

-

Sonicate the solution for 5-10 minutes to ensure complete dissolution.

Formation of this compound SAMs

Procedure:

-

Place the clean, dry gold substrates in a clean glass container.

-

Immerse the substrates in the 1 mM this compound solution. Ensure the entire gold surface is covered.

-

Incubate for 18-24 hours at room temperature in a vibration-free and dust-free environment. To minimize oxidation, the container can be purged with nitrogen or argon before sealing.

-

After incubation, remove the substrates from the solution.

-

Rinse the substrates thoroughly with absolute ethanol to remove any physisorbed molecules.

-

Dry the SAM-coated substrates under a gentle stream of high-purity nitrogen gas.

-

Store the functionalized substrates in a clean, dry environment until further use.

Visualizations

Applications in Drug Development

The ability to present a defined chemical functionality on a surface makes this compound SAMs a valuable tool in various stages of drug development.

-

High-Throughput Screening (HTS): The amide group of the SAM can be further functionalized with specific receptors or enzymes. These functionalized surfaces can then be used in HTS assays to identify small molecules that bind to the immobilized target. Label-free detection methods, such as surface plasmon resonance (SPR), can be employed to monitor these binding events in real-time.

-

Cell Adhesion and Drug Screening: The surface properties of the SAM can be tailored to control cell adhesion. This is particularly useful for developing cell-based assays to screen for drugs that modulate cell-matrix or cell-cell interactions. The defined surface chemistry allows for more reproducible and biologically relevant cell culture models compared to traditional plastic surfaces.

-

Targeted Drug Delivery: The benzamide group can be chemically modified to attach targeting ligands, such as antibodies or peptides. Nanoparticles coated with these functionalized SAMs can then be used to deliver therapeutic agents specifically to diseased cells or tissues, enhancing efficacy and reducing off-target effects.[[“]][[“]][5]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High Water Contact Angle (>80°) | Incomplete SAM formation or contamination. | Ensure substrate is scrupulously clean. Use fresh, high-purity solvent and thiol. Increase immersion time. |

| Low Water Contact Angle (<50°) | Multilayer formation or surface oxidation. | Decrease thiol concentration. Ensure thorough rinsing after incubation. Use fresh substrates. |

| Poor Reproducibility | Inconsistent substrate cleaning or solution preparation. | Standardize the cleaning protocol. Use freshly prepared solutions for each experiment. Control environmental factors like temperature and humidity. |

| No Reductive Desorption Peak | No SAM formation or poor electrical contact. | Verify substrate cleanliness and solution preparation. Check the electrochemical setup and ensure good contact between the substrate and the electrode. |

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. eag.com [eag.com]

- 3. Surface functionalization strategies for targeted drug delivery nanoparticles - Consensus [consensus.app]

- 4. Surface functionalization strategies for targeted drug delivery nanoparticles - Consensus [consensus.app]

- 5. taylorfrancis.com [taylorfrancis.com]

Application Notes and Protocols for 4-Mercaptobenzamide as a Molecular Linker

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield specific established protocols or quantitative data for the use of 4-Mercaptobenzamide as a molecular linker. The following application notes and protocols are based on the general principles of bioconjugation and surface chemistry involving thiol-containing compounds. These are intended as a starting point for research and development, and users should be aware that optimization and validation are essential.

Introduction

This compound is a bifunctional molecule featuring a thiol (-SH) group and an amide (-CONH2) group. The thiol group provides a reactive handle for covalent attachment to various substrates, including maleimide-functionalized molecules and gold surfaces. The amide group can potentially be modified or participate in hydrogen bonding interactions. This combination makes this compound a candidate for use as a molecular linker in bioconjugation, drug delivery, and surface functionalization applications.

Potential Applications

-

Bioconjugation: Linking therapeutic agents, imaging labels, or other molecules to proteins, peptides, or other biomolecules.

-

Surface Functionalization: Creating self-assembled monolayers (SAMs) on gold surfaces for biosensor development or controlled cell adhesion studies.

-

Nanoparticle Modification: Functionalizing nanoparticles for targeted drug delivery or diagnostic applications.

Data Presentation

As no specific quantitative data for this compound is available, the following tables are illustrative examples of the types of data that should be generated during experimental validation.

Table 1: Illustrative Reaction Conditions for this compound Conjugation to a Maleimide-Activated Protein

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Buffer | Phosphate Buffered Saline (PBS), pH 7.2 | HEPES Buffer, pH 7.0 | Tris Buffer, pH 7.5 |

| Temperature | 4°C | Room Temperature (20-25°C) | 37°C |

| Reaction Time | 2 hours | 1 hour | 4 hours |

| Molar Ratio (Linker:Protein) | 10:1 | 20:1 | 5:1 |

| Quenching Agent | N-ethylmaleimide | L-cysteine | Dithiothreitol (DTT) |

| Hypothetical Yield (%) | 85% | 92% | 78% |

Table 2: Illustrative Characterization Data for a this compound-Drug Conjugate

| Analytical Method | Parameter Measured | Illustrative Result |

| Mass Spectrometry | Molecular Weight of Conjugate | Expected mass + linker mass |

| UV-Vis Spectroscopy | Drug-to-Antibody Ratio (DAR) | 3.5 |

| Size Exclusion Chromatography | Purity and Aggregation | >95% monomer |

| In vitro Cell Viability Assay | IC50 | 10 nM |

| Stability Assay (in serum) | Half-life of the conjugate | 7 days |

Experimental Protocols

Protocol 1: Conjugation of this compound to a Maleimide-Activated Protein

This protocol describes a general procedure for conjugating this compound to a protein that has been functionalized with maleimide groups, a common strategy for thiol-reactive conjugation.

Materials:

-

Maleimide-activated protein

-

This compound

-

Reaction Buffer (e.g., PBS, pH 7.2, degassed)

-

Quenching solution (e.g., 1 M N-ethylmaleimide or L-cysteine in reaction buffer)

-

Desalting column or dialysis cassette

-

Analytical equipment (e.g., UV-Vis spectrophotometer, mass spectrometer)

Procedure:

-

Dissolve Reagents: Dissolve the maleimide-activated protein in the reaction buffer to a final concentration of 1-10 mg/mL. Separately, prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or DMF) and then dilute it in the reaction buffer.

-

Reaction Incubation: Add the this compound solution to the protein solution at a desired molar excess (e.g., 10-fold to 20-fold). Incubate the reaction mixture at room temperature or 4°C with gentle stirring for 1-2 hours.

-

Quenching: Add the quenching solution to the reaction mixture to cap any unreacted maleimide groups. Incubate for an additional 15-30 minutes.

-

Purification: Remove excess this compound and quenching agent by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

-

Characterization: Characterize the resulting conjugate to determine the degree of labeling (e.g., using UV-Vis spectroscopy if the linker or attached molecule has a chromophore), confirm the covalent attachment (e.g., via mass spectrometry), and assess the purity and stability.

Protocol 2: Formation of a this compound Self-Assembled Monolayer (SAM) on a Gold Surface

This protocol outlines the steps for creating a self-assembled monolayer of this compound on a gold surface, which can be used for subsequent molecular immobilization.

Materials:

-

Gold-coated substrate (e.g., glass slide, silicon wafer)

-

This compound

-

Anhydrous ethanol

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION REQUIRED

-

Nitrogen gas source

-

Sonicator

-

Surface analysis instrumentation (e.g., contact angle goniometer, XPS, AFM)

Procedure:

-

Substrate Cleaning:

-

Sonicate the gold substrate in ethanol for 15 minutes.

-

Rinse thoroughly with deionized water.

-

Immerse the substrate in Piranha solution for 5-10 minutes to remove organic contaminants. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse extensively with deionized water and dry under a stream of nitrogen.

-

-

SAM Formation:

-

Prepare a 1-10 mM solution of this compound in anhydrous ethanol.

-

Immerse the clean, dry gold substrate into the this compound solution.

-

Allow the self-assembly process to occur for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation.

-

-

Rinsing and Drying:

-

Remove the substrate from the solution and rinse thoroughly with ethanol to remove non-specifically adsorbed molecules.

-

Dry the functionalized substrate under a stream of nitrogen.

-

-

Characterization:

-

Characterize the SAM-coated surface to confirm its formation and quality. This can include measuring the water contact angle (which should change significantly after SAM formation), analyzing the surface elemental composition with X-ray Photoelectron Spectroscopy (XPS), and visualizing the surface topography with Atomic Force Microscopy (AFM).

-

Mandatory Visualizations

Application Notes and Protocols for 4-Mercaptobenzamide in Single-Molecule Junction Fabrication

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Mercaptobenzamide (MBAm) is a molecule of significant interest in the field of molecular electronics. Its structure, featuring a thiol group for anchoring to gold electrodes and a benzamide group, allows for the formation of stable single-molecule junctions. Notably, MBAm exhibits distinct bimodal conductance states, making it a compelling candidate for fundamental studies of charge transport and the development of molecular-scale electronic components. These application notes provide a summary of the known quantitative data for MBAm junctions and a detailed set of protocols for their fabrication and characterization using the Scanning Tunneling Microscope-Break Junction (STM-BJ) technique.

Quantitative Data

The primary quantitative characteristic of this compound in a single-molecule junction is its bimodal conductance. This behavior is attributed to tautomerization of the amide linkage within the junction, leading to two distinct electronic pathways. The two conductance states have been experimentally determined and are summarized in the table below.

| Conductance State | Value (G₀) | Description |

| High Conductance (GH) | 10-1.78 | Attributed to one tautomeric state of the amide bond.[1] |

| Low Conductance (GL) | 10-2.72 | Attributed to the other tautomeric state of the amide bond.[1] |

G₀ is the quantum of conductance, approximately 7.748 x 10⁻⁵ S.

Experimental Protocols

The following protocols are based on established methodologies for the fabrication of single-molecule junctions with aromatic thiols using the STM-BJ technique. While specific parameters for this compound may require optimization, these provide a robust starting point for experimentation.

Protocol 1: Substrate Preparation - Au(111) on Mica

-

Cleaving Mica: Mechanically cleave mica sheets to obtain a fresh, atomically flat surface.

-

Gold Deposition: Deposit a 100-200 nm layer of gold onto the freshly cleaved mica substrate via thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr).

-

Annealing: Anneal the gold-coated mica substrate to create large Au(111) terraces. This can be achieved by flame annealing with a hydrogen flame until the substrate glows orange-red for a few minutes, followed by slow cooling in an inert atmosphere (e.g., nitrogen or argon).

Protocol 2: Solution Preparation

-

Solvent Selection: Choose a suitable non-polar solvent. While the optimal solvent for this compound is not definitively established in the provided literature, common choices for similar molecules include 1,2,4-trichlorobenzene (TCB) or a mixture of mesitylene and tetrahydrofuran (e.g., 4:1 v/v).

-

Concentration: Prepare a solution of this compound with a concentration in the range of 0.1 mM to 1 mM. A starting concentration of 0.5 mM is recommended.

-

Sonication: Sonicate the solution for 10-15 minutes to ensure complete dissolution of the this compound.

Protocol 3: Self-Assembled Monolayer (SAM) Formation (Optional but Recommended)

-

Immersion: Immerse the freshly annealed Au(111) substrate into the this compound solution for a period of 12-24 hours to allow for the formation of a self-assembled monolayer.

-

Rinsing: After immersion, gently rinse the substrate with the pure solvent to remove any physisorbed molecules.

-

Drying: Dry the substrate under a gentle stream of inert gas (e.g., nitrogen).

Protocol 4: STM-BJ Measurement

-

Tip Preparation: Use a mechanically cut or electrochemically etched gold wire (e.g., 0.25 mm diameter) as the STM tip.

-

Junction Formation:

-

Mount the Au(111) substrate in the STM.

-

Introduce a small drop of the this compound solution onto the substrate surface.

-

Repeatedly drive the gold STM tip into and out of contact with the Au(111) substrate at a controlled rate.

-

-

Data Acquisition:

-

Apply a constant bias voltage (e.g., 100 mV) between the tip and the substrate.

-

Record the current as the tip is withdrawn from the substrate, generating a conductance-versus-displacement trace.

-

Collect thousands of individual traces to build a statistically significant dataset.

-

Protocol 5: Data Analysis

-

Conductance Trace Selection: Filter the collected traces to select those that show clear conductance plateaus below 1 G₀, which are characteristic of single-molecule junction formation.

-

Histogram Construction:

-

Generate a 1D conductance histogram by plotting the frequency of occurrence of each conductance value from the selected traces.

-

Construct a 2D conductance-displacement histogram to visualize the correlation between conductance and junction elongation.

-

-

Peak Fitting: Fit the peaks in the 1D conductance histogram with Gaussian functions to determine the most probable conductance values for the high and low conductance states of this compound.

Visualizations

The following diagrams illustrate the key processes in the fabrication and function of this compound single-molecule junctions.

Caption: Experimental workflow for single-molecule junction fabrication and characterization.

Caption: Tautomerization of this compound leading to two distinct conductance states.

References

Application Notes and Protocols for Surface Functionalization with 4-Mercaptobenzamide for Biosensors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 4-Mercaptobenzamide for the surface functionalization of biosensors. The following sections detail the principles, experimental protocols, and expected performance data for the creation of robust and sensitive biosensing platforms.

Introduction

Surface functionalization is a critical step in the development of high-performance biosensors. The choice of surface chemistry dictates the stability, orientation, and bioactivity of the immobilized bioreceptors, which in turn influences the sensitivity and specificity of the assay. This compound is a versatile bifunctional linker molecule suitable for the functionalization of gold surfaces. Its thiol group forms a stable self-assembled monolayer (SAM) on gold substrates, while the terminal benzamide group can be readily converted to a carboxylic acid. This carboxylic acid can then be activated to covalently immobilize proteins, antibodies, and other amine-containing biomolecules in a controlled manner. This method provides a stable and reproducible surface for a wide range of biosensing applications, from disease diagnostics to drug discovery.

Principle of Surface Functionalization

The functionalization process using this compound involves a three-stage process:

-

Self-Assembled Monolayer (SAM) Formation: this compound molecules spontaneously form a dense, ordered monolayer on a gold surface via the strong affinity of the thiol group for gold.

-

Surface Activation (Hydrolysis): The terminal benzamide group is hydrolyzed to a carboxylic acid group under basic conditions. This step is crucial for preparing the surface for subsequent biomolecule immobilization.

-

Biomolecule Immobilization: The newly formed carboxyl groups are activated using a two-step carbodiimide reaction with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The activated surface then readily reacts with primary amines on the target biomolecule (e.g., lysine residues in a protein) to form stable amide bonds.

Experimental Protocols

Materials and Reagents

-

Gold-coated sensor substrates (e.g., chips, electrodes)

-

This compound

-

Ethanol (absolute)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer

-

Target biomolecule (e.g., antibody, protein) in an appropriate buffer

-

Ethanolamine or other blocking agent

-

High-purity water

Protocol for Surface Functionalization and Biomolecule Immobilization

Step 1: Substrate Preparation

-

Clean the gold substrates by sonicating in ethanol for 15 minutes, followed by rinsing with copious amounts of high-purity water.

-

Dry the substrates under a stream of dry nitrogen gas.

-

Treat the substrates with UV/Ozone for 15-20 minutes to remove any organic contaminants.

Step 2: this compound SAM Formation

-

Prepare a 1-10 mM solution of this compound in absolute ethanol.

-

Immerse the clean, dry gold substrates in the this compound solution.

-

Incubate for 18-24 hours at room temperature in a dark, vibration-free environment to allow for the formation of a well-ordered SAM.

-

After incubation, remove the substrates and rinse thoroughly with ethanol to remove any non-specifically adsorbed molecules.

-

Dry the substrates under a stream of dry nitrogen gas.

Step 3: Hydrolysis of Benzamide to Carboxylic Acid

-

Prepare a 0.1 M NaOH solution in high-purity water.

-

Immerse the this compound functionalized substrates in the NaOH solution.

-

Heat the solution at 60-70°C for 1-2 hours to facilitate the hydrolysis of the benzamide group.

-

After hydrolysis, rinse the substrates extensively with high-purity water to remove any residual NaOH.

-

To protonate the carboxylate groups, dip the substrates briefly in a dilute HCl solution (e.g., 0.01 M) and then rinse again with high-purity water.

-

Dry the substrates under a stream of dry nitrogen gas. The surface is now functionalized with 4-mercaptobenzoic acid.

Step 4: Activation of Carboxyl Groups with EDC/NHS

-

Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in MES buffer (pH 5.5-6.5).

-

Immerse the carboxyl-terminated substrates in the EDC/NHS solution.

-

Incubate for 15-30 minutes at room temperature with gentle agitation. This reaction activates the carboxyl groups by forming a semi-stable NHS ester.

-

After activation, rinse the substrates with PBS (pH 7.4) to remove excess EDC and NHS.

Step 5: Immobilization of Biomolecules

-

Immediately after activation, immerse the substrates in a solution of the target biomolecule (e.g., 10-100 µg/mL antibody in PBS, pH 7.4).

-

Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. The primary amine groups on the biomolecule will react with the NHS esters on the surface to form stable amide bonds.

-

After immobilization, rinse the substrates with PBS to remove any unbound biomolecules.

Step 6: Blocking of Unreacted Sites

-

To prevent non-specific binding of other molecules during the assay, block any remaining active NHS esters.

-

Immerse the substrates in a 1 M ethanolamine solution (pH 8.5) or a solution of bovine serum albumin (BSA) for 30 minutes at room temperature.

-

Rinse the substrates thoroughly with PBS and high-purity water.

-

Dry the functionalized biosensor surface under a stream of dry nitrogen gas. The biosensor is now ready for use.

Data Presentation

The following tables summarize representative quantitative data for biosensors functionalized with mercapto-aromatic acids, which are structurally similar to hydrolyzed this compound. This data provides an indication of the expected performance characteristics.

Table 1: Surface Characterization Data for 4-Mercaptobenzoic Acid SAM on Gold

| Characterization Technique | Parameter | Typical Value | Reference |

| X-ray Photoelectron Spectroscopy (XPS) | Surface Coverage | Increases in the order: Thiophenol < 4-Mercaptophenol < 4-Mercaptobenzoic Acid | [1] |

| Ellipsometry | Film Thickness | Monolayer formation confirmed | [1] |

| Contact Angle Goniometry | Surface Hydrophilicity | Homogeneous and hydrophilic surface | [1] |

Table 2: Performance of Biosensors Utilizing Mercapto-Aromatic Acid Functionalization

| Biosensor Type | Analyte | Linker | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |

| SERS Sensor | Heparin | 4-Mercaptobenzoic Acid | Surface-Enhanced Raman Spectroscopy | 0.05 - 20 ng/mL | 0.03 ng/mL | [2] |

| Colorimetric Sensor | Bacteria (Gram-negative and Gram-positive) | 4-Mercaptophenylboronic Acid | Colorimetric | Not specified | Not specified | [3] |

| Electrochemical Immunosensor | Aβ peptide | 3-Mercaptopropionic Acid | Electrochemical | 1 fg/mL - 1 ng/mL | 0.146 fg/mL (in buffer) | [1] |

Visualization of Workflows and Pathways

Experimental Workflow for Biosensor Preparation

Caption: Experimental workflow for biosensor fabrication.

Signaling Pathway for Biomolecule Immobilization

Caption: Chemical pathway for biomolecule immobilization.

References

- 1. SAM-Support-Based Electrochemical Sensor for Aβ Biomarker Detection of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An ultrasensitive “turn-off” SERS sensor for quantitatively detecting heparin based on 4-mercaptobenzoic acid functionalized gold nanoparticles - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Colorimetric Sensing of Gram-Negative and Gram-Positive Bacteria Using 4-Mercaptophenylboronic Acid-Functionalized Gold Nanoparticles in the Presence of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]

4-Mercaptobenzamide applications in surface-enhanced Raman spectroscopy (SERS)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Mercaptobenzamide (4-MBA) is a versatile molecule extensively utilized in Surface-Enhanced Raman Spectroscopy (SERS) as a Raman reporter. Its aromatic structure provides a strong and distinct Raman signal, while the thiol group allows for straightforward self-assembly onto plasmonic metal surfaces such as gold and silver nanoparticles. A key feature of 4-MBA is the pH-dependent nature of its Raman spectrum, making it an excellent candidate for pH sensing in various environments, including intracellular applications. This document provides detailed application notes and experimental protocols for the use of 4-MBA in SERS-based analysis.

Application Notes

Intracellular pH Sensing

One of the most significant applications of 4-MBA in SERS is the measurement of intracellular pH. The vibrational modes of the carboxyl group of 4-MBA are sensitive to the surrounding pH, leading to predictable and measurable changes in the SERS spectrum. Specifically, the ratio of the intensities of the carboxylate symmetric stretching (~1410 cm⁻¹) and the ring breathing mode (~1078 cm⁻¹) can be used to create a ratiometric calibration for pH measurement. This provides a robust method for monitoring pH changes in real-time within living cells, which is crucial for studying cellular processes, disease progression, and the efficacy of drug delivery systems.

Advantages:

-

High Sensitivity: SERS provides a massive enhancement of the Raman signal, enabling detection at very low concentrations.

-

Ratiometric Measurement: The use of intensity ratios minimizes the influence of fluctuations in nanoparticle concentration and laser power, leading to more accurate and reproducible measurements.

-

Non-invasive: SERS imaging can be performed on living cells with minimal perturbation.

Biosensor Development

4-MBA can be incorporated into SERS-based biosensors as a stable and sensitive reporter molecule. By functionalizing nanoparticles with both 4-MBA and a biorecognition element (e.g., an antibody or aptamer), it is possible to create assays for the detection of specific biomarkers. The intense and recognizable spectrum of 4-MBA provides the signaling component of the sensor.

Substrate Performance and Optimization

Due to its strong and reliable SERS signal, 4-MBA is often used as a model analyte to evaluate the performance of new SERS substrates. The enhancement factor (EF) of a substrate can be calculated by comparing the SERS signal of 4-MBA with its normal Raman signal at a known concentration. This allows for the standardization and comparison of different SERS platforms.

Quantitative Data Summary

The following table summarizes key quantitative parameters reported in the literature for SERS applications of 4-MBA.

| Parameter | Value | SERS Substrate | Application | Reference |

| Limit of Detection | 10⁻¹⁷ M | Ag@TiO₂ Nanocavities | Molecular Detection | [1] |

| Enhancement Factor (EF) | ~10³ (vs. individual nanospheres) | Silver Nanoparticle-on-Mirror | Molecular Detection | [2] |

| pH Sensing Range | pH 6.0 - 8.0 | Silver Nanoparticles | Intracellular pH Sensing | [3] |

| Key pH-Sensitive Peaks | ~1410 cm⁻¹ (COO⁻ stretch), ~1700 cm⁻¹ (COOH stretch), ~1580 cm⁻¹ (ring mode) | Gold Nanostars | Intracellular pH Sensing | [1] |

Experimental Protocols

Protocol 1: Synthesis of 4-MBA-Functionalized Gold Nanoparticles